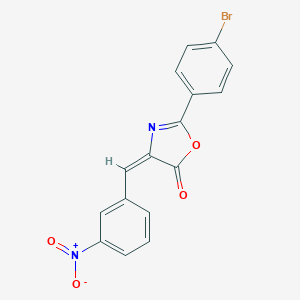
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a chemical compound that is widely used in scientific research. It is a derivative of oxazolone, a five-membered heterocyclic compound that contains an oxygen and a nitrogen atom in the ring. The compound has a molecular weight of 386.2 g/mol and a melting point of 211-213°C.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone involves its reaction with ROS to form a highly fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of ROS present in the system, making it a valuable tool for the quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cellular systems, making it a highly specific probe for the detection of ROS. It has been used in a wide range of biological systems, including cells, tissues, and whole organisms.
実験室実験の利点と制限
The main advantage of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is its high sensitivity and specificity for the detection of ROS. It is also relatively easy to use and can be applied to a wide range of biological systems. However, its fluorescence properties are highly dependent on the pH of the system, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the use of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone in scientific research. One area of interest is the development of new ROS probes that have improved sensitivity and specificity for different types of ROS. Another area of interest is the application of the probe in disease models, where it could be used to monitor changes in ROS levels that are associated with disease progression. Finally, the probe could be used in drug discovery programs to identify compounds that modulate ROS levels in a specific manner.
合成法
The synthesis of 2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone is a multi-step process that involves the condensation of 4-bromoaniline and 3-nitrobenzaldehyde, followed by cyclization with glycine. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires careful control of temperature and reaction time to yield a high purity product.
科学的研究の応用
2-(4-Bromophenyl)-4-(3-nitrobenzylidene)-5(4H)-oxazolone has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in cellular signaling and homeostasis, but can also cause oxidative damage to cellular components if their levels are not tightly regulated.
特性
分子式 |
C16H9BrN2O4 |
|---|---|
分子量 |
373.16 g/mol |
IUPAC名 |
(4E)-2-(4-bromophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9+ |
InChIキー |
FUULIMSATQLLEH-NTEUORMPSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Br |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)

![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)


![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B273861.png)
![N-[(E)-[[4-(dimethylamino)phenyl]-phenylmethylidene]amino]-4-hydroxybenzamide](/img/structure/B273862.png)

![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)



